

An In-depth Technical Guide to the Chemical Structure of m-PEG3-Mal

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Compound of Interest

Compound Name: *m*-PEG3-Mal

Cat. No.: B12421785

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This guide provides a comprehensive overview of the chemical structure, properties, and applications of **m-PEG3-Mal**, a heterobifunctional crosslinking reagent. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction to m-PEG3-Mal

m-PEG3-Mal, or methoxy-poly(ethylene glycol)-maleimide, is a chemical compound widely utilized as a crosslinking agent. Its structure is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of a defined length, which is covalently attached to a maleimide functional group. This unique architecture imparts valuable properties, including hydrophilicity and specific reactivity, making it a crucial tool in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

The PEG component, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the molecule it is conjugated to, while also potentially reducing immunogenicity. The maleimide group provides a highly selective reactive site for thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides, enabling the formation of stable thioether bonds.^{[1][2][3]}

Chemical Structure and Properties

The chemical structure of **m-PEG3-Mal** consists of three key components:

- **Methoxy (m) Group:** A terminal $\text{CH}_3\text{O}-$ group that renders the PEG chain end chemically inert.
- **Polyethylene Glycol (PEG) Linker:** A short, hydrophilic chain of three repeating ethylene glycol units, denoted as PEG3. This spacer arm increases the aqueous solubility of the molecule and provides spatial separation between the conjugated molecules.
- **Maleimide (Mal) Group:** A reactive functional group that specifically and efficiently reacts with thiol groups under mild conditions (pH 6.5-7.5) to form a stable covalent thioether linkage.^[3]

The systematic IUPAC name for a common variant is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione.

The following table summarizes key quantitative data for a representative **m-PEG3-Mal** structure.

Property	Value
Molecular Formula	$\text{C}_{11}\text{H}_{17}\text{NO}_5$
Molecular Weight	243.26 g/mol
Appearance	White to off-white solid or oil
Solubility	Soluble in water and most organic solvents
Purity	Typically >95%

Note: The exact molecular weight and formula can vary slightly depending on the specific linker between the PEG chain and the maleimide group.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of **m-PEG3-Mal** to a protein containing a free cysteine residue.

Materials:

- Thiol-containing protein (e.g., antibody, enzyme)

- **m-PEG3-Mal**

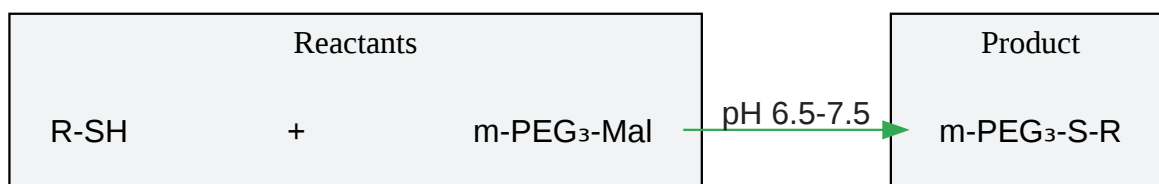
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5, containing EDTA (e.g., 1-10 mM) to prevent disulfide bond formation.
- Quenching Reagent: A small molecule thiol such as L-cysteine or β -mercaptoethanol.
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein has protected thiols, a reduction step using a reducing agent like DTT or TCEP may be necessary, followed by removal of the reducing agent.
- **m-PEG3-Mal** Preparation: Immediately before use, dissolve **m-PEG3-Mal** in a compatible solvent (e.g., DMSO, DMF, or the conjugation buffer) to prepare a stock solution.
- Conjugation Reaction: Add a molar excess of the **m-PEG3-Mal** solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized.
- Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, or as optimized. Gentle mixing is recommended.
- Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted **m-PEG3-Mal**. Incubate for an additional 15-30 minutes.
- Purification: Remove excess reagents and byproducts by purifying the protein conjugate using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity and activity.

Visualizations

Caption: Chemical structure of **m-PEG3-Mal**.



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Caption: Thiol-maleimide conjugation reaction.

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